![molecular formula C7H5ClN2O B581655 5-Chlorobenzo[d]oxazol-7-amine CAS No. 1225672-06-9](/img/structure/B581655.png)

5-Chlorobenzo[d]oxazol-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

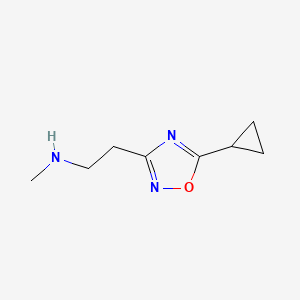

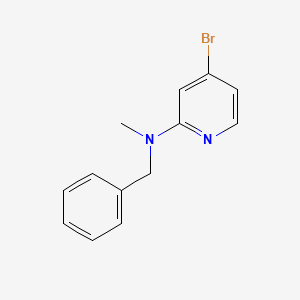

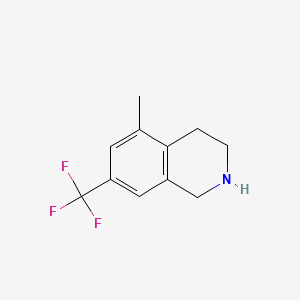

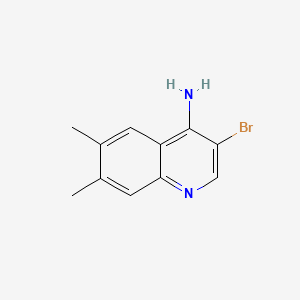

5-Chlorobenzo[d]oxazol-7-amine is a chemical compound with the molecular formula C7H5ClN2O . It is an isomer, meaning it can exist in different forms that have the same chemical formula but different structural arrangements .

Synthesis Analysis

The synthesis of oxazole derivatives, such as 5-Chlorobenzo[d]oxazol-7-amine, has been a topic of interest in medicinal chemistry due to their wide spectrum of biological activities . Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Molecular Structure Analysis

The molecular structure of 5-Chlorobenzo[d]oxazol-7-amine consists of a benzoxazole ring substituted with a chlorine atom and an amine group . The InChI key for this compound is UWOAUZQKSVKKEI-UHFFFAOYSA-N .Chemical Reactions Analysis

Oxazoles, such as 5-Chlorobenzo[d]oxazol-7-amine, have been found to undergo various chemical reactions. For instance, they can be arylated at both C-5 and C-2 positions with high regioselectivity . They can also undergo [2 + 2 + 1] annulation with terminal alkynes, nitriles, and oxygen atoms .Applications De Recherche Scientifique

Antimicrobial Activity

Oxazole derivatives, including 5-Chlorobenzo[d]oxazol-7-amine, have been evaluated for their antimicrobial properties. Researchers have tested these compounds against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli, S. typhi) bacterial strains, as well as fungal strains (C. albicans, A. niger) . Specific derivatives, such as 3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one, exhibited potent antibacterial activity.

Anticancer Potential

Studies have explored the anticancer effects of oxazole derivatives. While more research is needed on 5-Chlorobenzo[d]oxazol-7-amine specifically, related compounds have shown promise as potential antitumor agents. Investigating their mechanisms of action and selectivity against cancer cells is crucial .

Anti-inflammatory Properties

Oxazole derivatives, including 5-Chlorobenzo[d]oxazol-7-amine, may possess anti-inflammatory properties. These compounds could be relevant in the development of novel anti-inflammatory drugs. Further investigations are warranted to understand their efficacy and safety .

Antidiabetic Applications

Some oxazole derivatives exhibit antidiabetic activity. While specific studies on 5-Chlorobenzo[d]oxazol-7-amine are limited, exploring its effects on glucose metabolism and insulin sensitivity could provide valuable insights .

Antioxidant Effects

Oxazoles are known for their antioxidant potential. Researchers have studied their ability to scavenge free radicals and protect cells from oxidative stress. Investigating the antioxidant properties of 5-Chlorobenzo[d]oxazol-7-amine could contribute to understanding its therapeutic relevance .

COX-2 Inhibition

The COX-2 enzyme plays a role in inflammation and pain. Oxaprozin, a marketed drug containing an oxazole moiety, is a COX-2 inhibitor. While not directly related to 5-Chlorobenzo[d]oxazol-7-amine, understanding its structural features may inform drug design for COX-2 inhibition .

Safety and Hazards

The safety data sheet (SDS) for 5-Chlorobenzo[d]oxazol-7-amine can be viewed and downloaded for free at Echemi.com . The SDS includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

Orientations Futures

Oxazole derivatives, such as 5-Chlorobenzo[d]oxazol-7-amine, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Therefore, the future directions in the study of 5-Chlorobenzo[d]oxazol-7-amine and similar compounds may involve further exploration of their synthesis, biological activities, and potential applications in medicine.

Propriétés

IUPAC Name |

5-chloro-1,3-benzoxazol-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOAUZQKSVKKEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)OC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745102 |

Source

|

| Record name | 5-Chloro-1,3-benzoxazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chlorobenzo[d]oxazol-7-amine | |

CAS RN |

1225672-06-9 |

Source

|

| Record name | 5-Chloro-1,3-benzoxazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B581578.png)